Z-Ala-leu-nh2, also known as benzyl (1S)-2-{[(1S)-1-(aminocarbonyl)-3-methylbutyl]amino}-1-methyl-2-oxoethylcarbamate, is a synthetic peptide compound composed of the amino acids alanine and leucine. The compound features a peptide bond between these amino acids and is capped with a benzyl group, enhancing its stability and biological activity. Z-Ala-leu-nh2 is primarily utilized in biochemical research due to its ability to model peptide synthesis and reactions, as well as its potential therapeutic effects in medicine.
Z-Ala-leu-nh2 is classified as a synthetic peptide. It is derived from the natural amino acids alanine and leucine, which are essential components in protein synthesis. This compound is often synthesized in laboratory settings for various applications, including studies on enzyme-substrate interactions and protein folding .
The synthesis of Z-Ala-leu-nh2 typically follows a multi-step process:
In industrial settings, solid-phase peptide synthesis (SPPS) is commonly employed. This method involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids. After completing the synthesis, the final peptide is cleaved from the resin and deprotected.
Z-Ala-leu-nh2 has a complex molecular structure characterized by:
The molecular formula for Z-Ala-leu-nh2 is , with a molecular weight of approximately 234.29 g/mol. The structural representation can be depicted as follows:
Z-Ala-leu-nh2 can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for Z-Ala-leu-nh2 involves its interaction with specific molecular targets such as enzymes or receptors. The structural features, particularly the peptide bond and benzyl group, play crucial roles in binding affinity and specificity. Molecular docking studies indicate that Z-Ala-leu-nh2 can form stable complexes with its targets through hydrogen bonding and hydrophobic interactions .
Z-Ala-leu-nh2 typically appears as a white crystalline powder. It is soluble in polar solvents like water and methanol but may have limited solubility in non-polar solvents.
Relevant data from analytical methods such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can confirm purity levels during synthesis .
Z-Ala-leu-nh2 has diverse applications across various scientific fields:
Solid-Phase Peptide Synthesis remains dominant for peptide assembly due to automation, high yields via driving reactions to completion, and simplified purification. Synthesizing Z-Ala-Leu-NH₂ via SPPS requires specific adaptations:
Table 1: Optimized SPPS Parameters for Z-Ala-Leu-NH₂ Using an Automated Platform
Parameter | Optimized Condition | Impact/Note |
---|---|---|
Resin | Rink Amide AM (0.5-0.7 mmol/g) | Generates C-terminal Leu-NH₂ upon cleavage |
Z-Ala Coupling Reagent | HATU / DIPEA / OxymaPure (3 eq) | High efficiency, low racemization risk |
Coupling Time (Z-Ala) | 30 minutes | Ensures completion for steric chain |
Solvent System | DMF or γ-Valerolactone (GVL) | GVL offers a greener alternative [4] |
Scale | 0.1 - 0.5 mmol | Compatible with TaPSy reactor scale [4] |
Cleavage/Deprotection | TFA:TIPS:H₂O (95:2.5:2.5) | Removes side-chain protections & cleaves peptide |
Solution-phase synthesis remains relevant for short peptides like dipeptides, offering advantages in large-scale production and avoiding resin costs. Synthesizing Z-Ala-Leu-NH₂ typically involves coupling Z-Ala-OH and H-Leu-NH₂·HCl. Carbodiimide reagents are central to this approach due to their cost-effectiveness and efficiency:
Table 2: Representative Solution-Phase Synthesis of Z-Ala-Leu-NH₂ using DIC/HOAt
Component | Role | Equivalents | Notes |
---|---|---|---|
Z-Ala-OH | Carboxyl Component | 1.0 | Activated species |
H-Leu-NH₂·HCl | Amine Component | 1.1 | Free base generated in situ |
DIC | Coupling Reagent (Activator) | 1.2 | Forms soluble Diisopropylurea byproduct |
HOAt | Additive | 1.2 | Suppresses racemization, forms active ester |
DIPEA | Base | 2.5 | Neutralizes HCl, maintains reaction pH |
Solvent | Reaction Medium | - | Anhydrous DMF or DCM (0.2 M wrt Z-Ala-OH) |
Temperature | Reaction Control | 0°C → RT | Minimizes epimerization during activation/coupling |
Enzymatic methods offer a promising sustainable alternative for peptide bond formation, leveraging high chemoselectivity, enantioselectivity, and operation under mild aqueous conditions, avoiding toxic reagents. Applying this to Z-Ala-Leu-NH₂ faces challenges but shows potential through innovative biocatalytic strategies:
Table 3: Potential Enzymatic/Integrated Pathway Components for Z-Ala-Leu-NH₂
Step | Catalyst Type | Primary Component | Conditions | Product/Intermediate |
---|---|---|---|---|
Precursor 1 Formation | Chemical Synthesis | Z-Ala-OH + CN⁻ source (e.g., KCN) / Activation | Standard conditions | Z-Ala-CN |
Precursor 2 Formation | Chemical Synthesis | H-Leu-NH₂ + Halogenation Reagent | Specific conditions needed | e.g., H₂N-Leu-X (X=Hal) |
Hydration | Biocatalyst (NHase) | E. coli whole cell (e.g., expressing CGA009_NHase) | Aq. buffer, pH 7.5, 30°C | Z-Ala-CONH₂ |
N-Functionalization | Chemocatalyst (Cu) | CuBr₂ / L1 Ligand / D-Glucose (Reductant) | Aq. buffer / iPrOH, 50°C | Z-Ala-Leu-NH₂ (Target) |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0